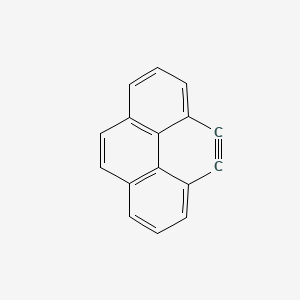![molecular formula C16H15NO2S B12567575 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- CAS No. 177763-08-5](/img/structure/B12567575.png)
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
準備方法
The synthesis of 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Final Modifications: Additional functional groups, such as the methylene group, can be introduced through further reactions like alkylation or other suitable organic transformations.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by the sulfonyl group. Common reagents include nucleophiles like amines or thiols.
Addition: The methylene group can participate in addition reactions with electrophiles, forming various substituted products.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include sulfone, amine, and alkylated derivatives.
科学的研究の応用
1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to probe biological pathways and interactions, particularly those involving indole derivatives.
Medicine: Potential pharmaceutical applications include developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with various molecular targets. The sulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The indole core can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
類似化合物との比較
Similar compounds include other indole derivatives with sulfonyl groups, such as:
- 1H-Indole-3-sulfonyl chloride
- 1H-Indole-2-sulfonyl chloride
- 1H-Indole-3-methylsulfonyl
特性
CAS番号 |
177763-08-5 |
|---|---|
分子式 |
C16H15NO2S |
分子量 |
285.4 g/mol |
IUPAC名 |
3-methylidene-1-(4-methylphenyl)sulfonyl-2H-indole |
InChI |
InChI=1S/C16H15NO2S/c1-12-7-9-14(10-8-12)20(18,19)17-11-13(2)15-5-3-4-6-16(15)17/h3-10H,2,11H2,1H3 |
InChIキー |
FOHMFPBYHPTHRA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=C)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


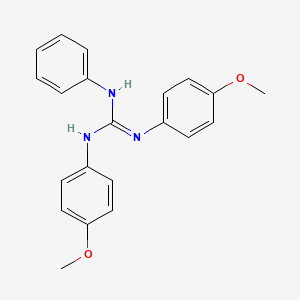
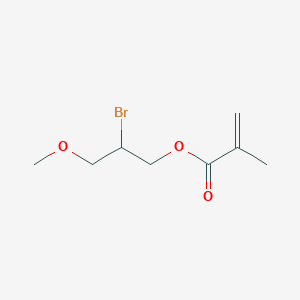
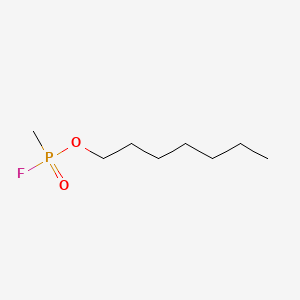
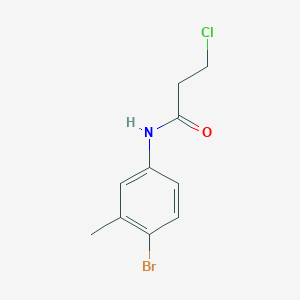
![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
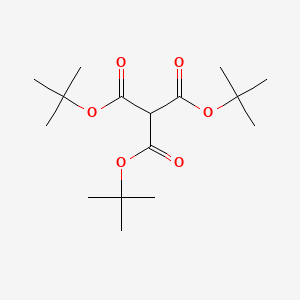
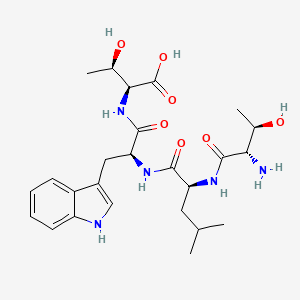

![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
